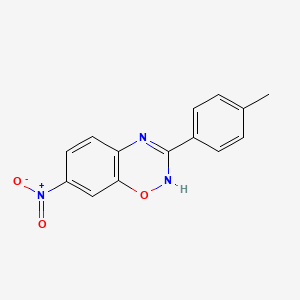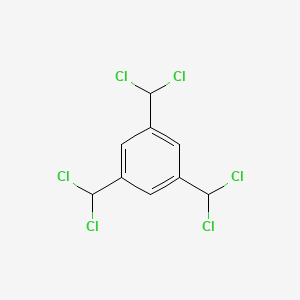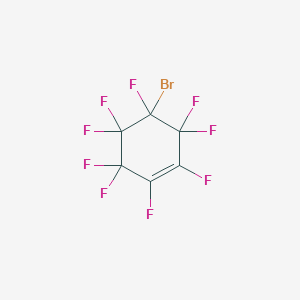![molecular formula C16H20N2O B14624619 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 56186-10-8](/img/structure/B14624619.png)
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Méthodes De Préparation
The synthesis of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and microwave irradiation for rapid reaction times . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be compared with other similar compounds, such as:
N-Methyltryptamine: Another indole derivative with similar structural features.
(1H-Indol-3-yl)methanamine: Shares the indole moiety but differs in the side chain structure.
The uniqueness of this compound lies in its combination of the indole and piperidine rings, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and wide range of applications in scientific research
Propriétés
Numéro CAS |
56186-10-8 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-[2-(1-methylindol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)9-11-18-10-5-4-8-16(18)19/h2-3,6-7,12H,4-5,8-11H2,1H3 |
Clé InChI |
ANEXAWQHEGCQAA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CCN3CCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



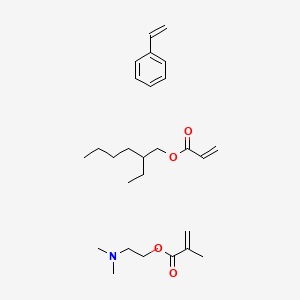
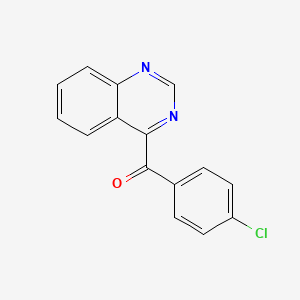
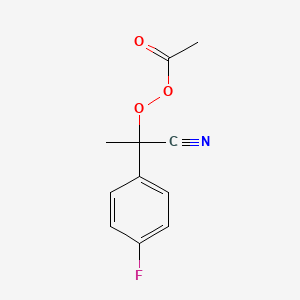
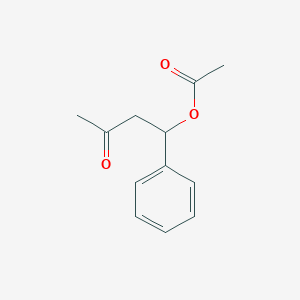
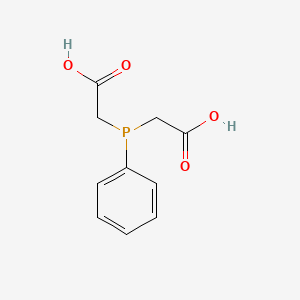
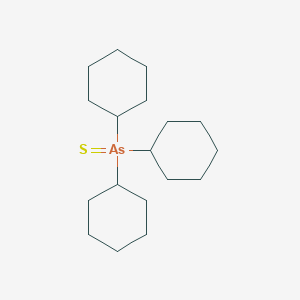
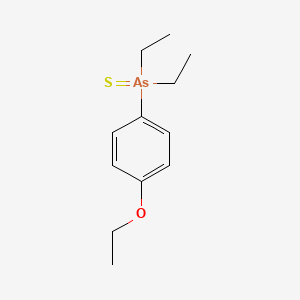

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
